1H NMR and 13C NMR analysis of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde
1H NMR and 13C NMR analysis of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of modern organic chemistry, providing unparalleled insight into molecular structure.[1] For professionals in pharmaceutical research and drug development, the unambiguous structural elucidation of novel or key intermediate compounds is paramount. 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde is one such compound, belonging to the substituted aromatic aldehyde class which are frequent precursors and scaffolds in medicinal chemistry.[2] Its functionality—an aldehyde for synthetic handles, a phenol for hydrogen bonding, an ethoxy group to modulate lipophilicity, and a nitro group for electronic tuning and potential biological activity—makes it a molecule of significant interest.
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde. Moving beyond a simple data report, we will dissect the underlying principles that govern the spectral appearance of this molecule. We will explore how the electronic interplay of its four distinct substituents dictates the chemical environment of each nucleus, offering a masterclass in applying fundamental NMR theory to a complex, real-world example. This document is designed for the practicing scientist, offering not only a detailed spectral interpretation but also robust, field-tested protocols for data acquisition and sample preparation.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the following systematic numbering scheme for 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde will be used throughout this guide.
Caption: Structure of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde with atom numbering.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is dictated by the electronic environment of the protons. In this molecule, we see a powerful interplay between electron-donating groups (EDG) like hydroxyl (-OH) and ethoxy (-OEt), and electron-withdrawing groups (EWG) like nitro (-NO₂) and aldehyde (-CHO).[3][4] EDGs shield adjacent protons (shifting them upfield to lower ppm values), while EWGs deshield them (shifting them downfield to higher ppm values).[5]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-OH | ~11.0 - 12.0 | broad singlet | - | 1H | The phenolic proton is expected to be significantly downfield and broad due to strong intramolecular hydrogen bonding with the adjacent aldehyde oxygen. Its chemical shift is highly dependent on solvent and concentration. |
| H-CHO (H7) | ~10.3 | singlet | - | 1H | Aldehydic protons consistently resonate far downfield (δ 9-10 ppm) due to the strong deshielding and anisotropic effects of the carbonyl group.[5][6] |
| H6 | ~8.4 | doublet | ~2.5 - 3.0 | 1H | This proton is ortho to the strongly electron-withdrawing aldehyde group and meta to the nitro group, resulting in significant deshielding. It is coupled to H4 through a four-bond meta-coupling (⁴JHH).[7] |
| H4 | ~8.2 | doublet | ~2.5 - 3.0 | 1H | This proton is ortho to the powerful electron-withdrawing nitro group, causing a strong downfield shift. It is also meta-coupled to H6. |
| -OCH₂- (H8) | ~4.2 | quartet | ~7.0 | 2H | The methylene protons of the ethoxy group are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons (n+1 rule). |
| -CH₃ (H9) | ~1.5 | triplet | ~7.0 | 3H | The terminal methyl protons are in a typical aliphatic region and are split into a triplet by the two neighboring methylene protons. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C spectrum reveals the carbon backbone. Substituent effects are additive and predictable. Electron-withdrawing groups shift attached carbons downfield, while electron-donating groups shift them upfield.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C7 (CHO) | ~190 | The carbonyl carbon of an aldehyde is one of the most deshielded signals in a ¹³C NMR spectrum.[8] |
| C2 | ~155 | Attached to the electron-donating -OH group and positioned between the C1-aldehyde and C3-ethoxy carbons, leading to a downfield shift. |
| C3 | ~148 | Attached to the electron-donating -OEt group. Its position is influenced by the adjacent -OH and the nearby -NO₂ group. |
| C5 | ~142 | Directly attached to the electron-withdrawing nitro group, causing significant deshielding and a downfield shift. |
| C1 | ~125 | The ipso-carbon bearing the aldehyde group. Its chemical shift is moderated by the ortho -OH group. |
| C6 | ~118 | A protonated carbon that is ortho to the aldehyde group, leading to a downfield shift relative to unsubstituted benzene. |
| C4 | ~115 | A protonated carbon that is ortho to the nitro group, resulting in a downfield shift. |
| C8 (-OCH₂-) | ~65 | The methylene carbon is attached to oxygen, placing it in the typical range for such carbons. |
| C9 (-CH₃) | ~15 | The terminal methyl carbon appears in the standard upfield aliphatic region. |
Experimental Protocols: A Self-Validating System
The integrity of NMR data is built upon meticulous experimental practice. The following protocols are designed to ensure high-quality, reproducible results.
Part 1: Sample Preparation
The quality of the sample profoundly affects the resulting spectrum.[9] A well-prepared sample is the first step in a self-validating experiment.
-
Material Weighing: Accurately weigh 10-20 mg of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[10][11]
-
Causality: These concentration ranges provide an optimal balance between achieving a good signal-to-noise ratio in a reasonable time and avoiding solubility issues or line broadening from aggregation.[10]
-
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).[10] Vortex gently until the sample is fully dissolved.
-
Causality: Deuterated solvents are used because the spectrometer's field-frequency lock system relies on the deuterium signal to maintain a stable magnetic field.[9] The choice of solvent can influence chemical shifts; DMSO-d₆ is preferable if exchangeable protons (like -OH) are of key interest.[12]
-
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent).
-
Causality: Undissolved solids will degrade the magnetic field homogeneity, making it impossible to properly "shim" the magnet, resulting in broad, poorly resolved peaks.[10]
-
-
Tube Depth & Labeling: Ensure the final sample height in the NMR tube is between 4 and 5 cm.[9][10] Cap the tube securely and label it clearly.
Part 2: NMR Data Acquisition & Processing Workflow
This workflow outlines the critical steps performed at the spectrometer console to move from a prepared sample to an interpretable spectrum.
Caption: Standard workflow for NMR data acquisition and processing.
Detailed Acquisition Steps:
-
Locking and Shimming: After inserting the sample, the instrument will lock onto the deuterium signal of the solvent. Automated or manual shimming is then performed to optimize the magnetic field homogeneity across the sample volume, which is critical for sharp lineshapes and high resolution.[13]
-
Setting ¹H Acquisition Parameters:
-
Spectral Width (SW): Set to a range that covers all expected signals, typically -2 to 12 ppm for a molecule like this.[14]
-
Number of Scans (NS): For a ~10-20 mg sample, 8 to 16 scans are usually sufficient. The signal-to-noise ratio improves with the square root of the number of scans.[14]
-
Relaxation Delay (d1): A delay of 1-2 seconds is standard for qualitative ¹H spectra.
-
-
Setting ¹³C Acquisition Parameters:
-
Spectral Width (SW): A standard width of 0 to 220 ppm is appropriate.[15]
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, more scans are needed. Typically, 256 to 1024 scans may be required depending on the concentration.
-
Relaxation Delay (d1): For quantitative results, a longer delay (e.g., 5 times the longest T₁ relaxation time) is crucial to allow for full magnetization recovery between pulses.[14] A standard qualitative spectrum may use a 2-second delay.
-
-
Data Processing: Following acquisition of the raw Free Induction Decay (FID) signal, standard processing is applied.[16] This involves Fourier transformation, phase and baseline correction, and calibration of the chemical shift axis using a known reference (e.g., tetramethylsilane, TMS, at 0.00 ppm or the residual solvent peak).[9]
Conclusion
The structural analysis of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde by ¹H and ¹³C NMR spectroscopy is a quintessential exercise in understanding the influence of molecular architecture on magnetic resonance. The predicted spectra reveal a molecule with distinct, well-resolved signals, each providing a piece of the structural puzzle. The downfield aldehyde proton, the meta-coupled aromatic system, and the characteristic ethoxy group signals collectively form a unique spectral fingerprint. This guide has provided not only a detailed interpretation of this fingerprint but also the robust experimental framework required to obtain such data with high fidelity. For the researcher in drug discovery and development, mastering this analytical approach is fundamental to confirming molecular identity, ensuring purity, and confidently advancing compounds through the development pipeline.
References
-
NMR sample preparation guidelines. (2025, May 23). Instruct-ERIC. Retrieved from [Link]
-
NMR Sample Preparation Guidelines. (2011, February 16). University of Leicester. Retrieved from [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
-
1 H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev. (1967). Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. Retrieved from [Link]
-
Standard Operating Procedure for NMR Experiments. (2023, July 24). University of Notre Dame. Retrieved from [Link]
-
Solvent Effects in the Nuclear Magnetic Resonance Spectra of Benzalmalononitriles. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]
-
NMR acquisition parameters and qNMR. (2021, June 24). Nanalysis. Retrieved from [Link]
-
NMR data acquisition. (n.d.). Instruct-ERIC. Retrieved from [Link]
-
1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. (2001, July 10). Journal of the American Chemical Society. Retrieved from [Link]
-
Working with NMR data. (n.d.). NMRTools.jl. Retrieved from [Link]
-
NMR Data Acquisition and Processing Procedure. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
NMR Analysis of Substituted Benzophenones. (2014, March 9). Oregon State University. Retrieved from [Link]
-
¹H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]
-
Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
¹JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. (2019, January 17). ACS Omega. Retrieved from [Link]
-
proton ¹H NMR spectrum of benzaldehyde C₆H₅CHO. (2026, March 1). Doc Brown's Chemistry. Retrieved from [Link]
-
The NMR-spectrum of benzaldehyde partially oriented in the nematic phase. (1971). Organic Magnetic Resonance. Retrieved from [Link]
-
Proton NMR Skills (Benzene Derivatives) - Part 1. (2015, April 22). YouTube. Retrieved from [Link]
-
Explain the relative chemical shifts of the benzene ring protons in Figure 14.18. (n.d.). Pearson. Retrieved from [Link]
-
Light Assisted Coupling of Phenols with CO₂ to 2-Hydroxy-benzaldehydes Catalyzed by. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde - Optional[¹³C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? (2018, October 20). Quora. Retrieved from [Link]
-
3-Ethoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
- Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde. (n.d.). Google Patents.
-
Solved Prepare a correlation table for the NMR spectrum. (2021, March 5). Chegg.com. Retrieved from [Link]
-
Fullerene Derivatives with Increased Dielectric Constant. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Chemical shifts (in ppm) and ³J(NH-Ha) coupling constants (in Hz) of... (n.d.). ResearchGate. Retrieved from [Link]
-
Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. (n.d.). University of Calgary. Retrieved from [Link]
-
NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
-
¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. (n.d.). Oxford Instruments. Retrieved from [Link]
-
Analysis of the reduction product of 3-nitrobenzaldehyde. (n.d.). Oxford Instruments. Retrieved from [Link]
-
The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (2022, July). Journal of Polymer Research. Retrieved from [Link]
-
Studies on the Synthesis of 3-Nitrobenzaldehyde. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Benzaldehyde, 3-ethoxy-2-hydroxy-. (2018, February 16). SIELC Technologies. Retrieved from [Link]
-
Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Explain the relative chemical shifts of the benzene ring protons ... | Study Prep in Pearson+ [pearson.com]
- 4. quora.com [quora.com]
- 5. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. rsc.org [rsc.org]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. organomation.com [organomation.com]
- 11. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 12. researchgate.net [researchgate.net]
- 13. sssc.usask.ca [sssc.usask.ca]
- 14. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 15. r-nmr.eu [r-nmr.eu]
- 16. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
